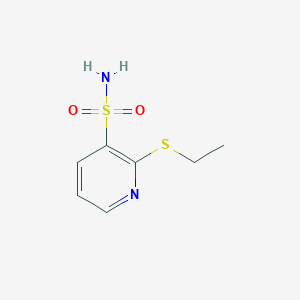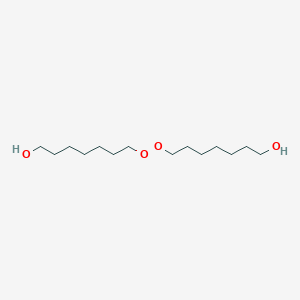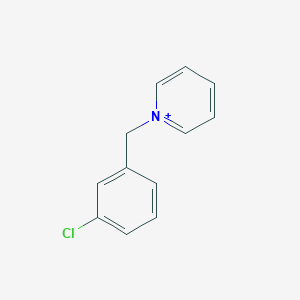
1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea, also known as CCTU, is a chemical compound that has been studied for its potential applications in scientific research. CCTU is a member of the thiourea family of compounds, which have been shown to have a variety of biological activities. In
Mécanisme D'action
The mechanism of action of 1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are involved in cell division. By inhibiting tubulin polymerization, this compound may interfere with cell division and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, and to inhibit the production of nitric oxide, which is involved in the development of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize, and is stable under normal laboratory conditions. It has been shown to have anti-tumor activity in vitro and in vivo, and has been proposed as a potential chemotherapeutic agent. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have cytotoxic effects on normal cells, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on 1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea. One area of research could focus on the development of more potent and selective analogs of this compound, with fewer side effects on normal cells. Another area of research could focus on the use of this compound in combination with other chemotherapeutic agents, to enhance its anti-tumor activity. Finally, research could focus on the development of novel drug delivery systems for this compound, to improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea involves the reaction of 2-chlorobenzoyl isothiocyanate with 3-chloroaniline. The reaction takes place in a solvent such as toluene or dichloromethane, under reflux conditions. The resulting product is then purified by recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in vitro and in vivo, and has been proposed as a potential chemotherapeutic agent.
Propriétés
Formule moléculaire |
C14H10Cl2N2OS |
|---|---|
Poids moléculaire |
325.2 g/mol |
Nom IUPAC |
2-chloro-N-[(3-chlorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-9-4-3-5-10(8-9)17-14(20)18-13(19)11-6-1-2-7-12(11)16/h1-8H,(H2,17,18,19,20) |
Clé InChI |
BJCVHSSRAYRKJX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)






